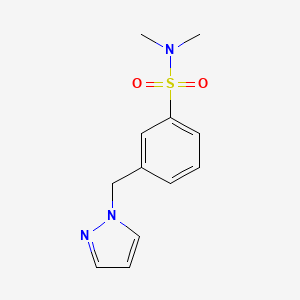
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that has a unique structure with a pyrazole ring and an oxadiazole ring.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed to act through various mechanisms depending on its application. In medicinal chemistry, it has been suggested to inhibit the activity of enzymes involved in inflammation and cancer. In agriculture, it has been suggested to act on the nervous system of insects and disrupt their normal physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole have been studied in various biological systems. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce pain and inflammation in animal models. However, further studies are needed to fully understand its effects on different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its unique structure, which can be modified to obtain compounds with different properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is the development of new compounds based on its structure with improved properties for various applications. Another direction is the study of its mechanism of action in different biological systems to fully understand its potential applications. Additionally, further studies are needed to evaluate its safety and toxicity in different biological systems.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chlorobenzoyl chloride with pyrazole-1-carboxylic acid hydrazide in the presence of a base. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. Another method involves the reaction of 3-chlorobenzoyl chloride with pyrazol-1-ylmethyl-1,3,4-oxadiazole in the presence of a base.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, it has been reported to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a drug delivery system. In agriculture, it has been shown to have insecticidal and herbicidal properties. In materials science, it has been studied for its potential use as a fluorescent dye and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-1-3-9(7-10)12-16-15-11(18-12)8-17-6-2-5-14-17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXJLVHULHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)



![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)
